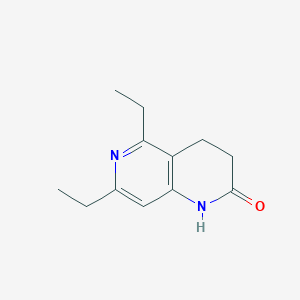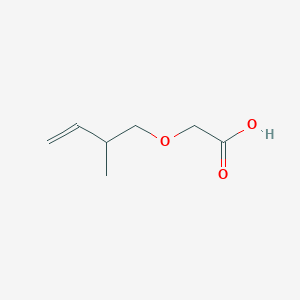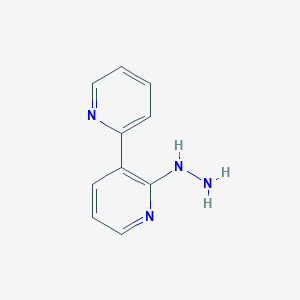
(R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate
概要
説明
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and a 1,1-dimethylethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is efficient and yields high purity products . Another common method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
類似化合物との比較
Similar Compounds
Uniqueness
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl (3R)-3,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChIキー |
IRQAVHKOEKPMFB-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1C)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CCN1C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-Hydroxypropyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8556277.png)
![6-(2-Chloroethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8556281.png)
![3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B8556295.png)
![N-{4-[(1-Butylpiperidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B8556300.png)










